1-Chloro-9-fluorononane
Overview
Description
1-Chloro-9-fluorononane: is an organic compound with the molecular formula C₉H₁₈ClF . It is a colorless liquid that exhibits an oily appearance at room temperature. This compound is characterized by its low volatility and low solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-9-fluorononane is generally synthesized through a substitution reaction. One common preparation method involves the following steps:
Reaction of nonane with hydrogen chloride: Nonane (n-nonane) is reacted with hydrogen chloride (HCl) to produce 1-chloro-9-nonane.
Reaction of 1-chloro-9-nonane with hydrogen fluoride: The resulting 1-chloro-9-nonane is then reacted with hydrogen fluoride (HF) to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-9-fluorononane primarily undergoes substitution reactions due to the presence of both chlorine and fluorine atoms. These reactions can be categorized as follows:
Nucleophilic Substitution: The chlorine or fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Substitution: The compound can also participate in electrophilic substitution reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Electrophilic Substitution: Reagents such as sulfuric acid (H₂SO₄) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific nucleophile or electrophile involved. For example, reacting this compound with sodium hydroxide can yield 1-hydroxy-9-fluorononane.
Scientific Research Applications
1-Chloro-9-fluorononane has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the interaction of halogenated hydrocarbons with biological systems.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-9-fluorononane involves its interaction with molecular targets through substitution reactions. The chlorine and fluorine atoms can be replaced by other functional groups, leading to the formation of new compounds with different properties. The pathways involved in these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
1-Chloro-9-nonane: Similar in structure but lacks the fluorine atom.
1-Fluoro-9-chlorononane: An isomer with the same molecular formula but different atomic arrangement.
1-Bromo-9-fluorononane: Contains a bromine atom instead of chlorine.
Uniqueness: 1-Chloro-9-fluorononane is unique due to the presence of both chlorine and fluorine atoms, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual halogenation also imparts distinct physical and chemical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-chloro-9-fluorononane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18ClF/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWJXXYDFODIDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCF)CCCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClF | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196792 | |
Record name | Nonane, 1-chloro-9-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
463-23-0 | |
Record name | 1-Chloro-9-fluorononane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=463-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonane, 1-chloro-9-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonane, 1-chloro-9-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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